Cas no 133010-56-7 ((2R)-2-amino-N-phenylpropanamide hydrochloride)

(2R)-2-amino-N-phenylpropanamide hydrochloride is a chiral organic compound characterized by its stereospecific (R)-configuration at the α-carbon. This hydrochloride salt exhibits enhanced solubility and stability compared to its free base form, making it suitable for synthetic and pharmaceutical applications. The presence of the phenylpropanamide moiety and primary amine group allows for versatile reactivity, particularly in peptide coupling and chiral intermediate synthesis. Its well-defined stereochemistry ensures high enantiomeric purity, critical for asymmetric synthesis and drug development. The hydrochloride form also facilitates handling and storage under standard laboratory conditions. This compound is commonly employed in medicinal chemistry research, particularly in the design of bioactive molecules targeting neurological and metabolic pathways.
(2R)-2-amino-N-phenylpropanamide hydrochloride structure
133010-56-7 structure
商品名:(2R)-2-amino-N-phenylpropanamide hydrochloride
CAS番号:133010-56-7
MF:C9H13ClN2O
メガワット:200.665321111679
CID:5607479
PubChem ID:139724302

(2R)-2-amino-N-phenylpropanamide hydrochloride 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-N-phenylpropanamide hydrochloride
    • 133010-56-7
    • EN300-8494812
    • インチ: 1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H/t7-;/m1./s1
    • InChIKey: CTKPRJFRQXVQTG-OGFXRTJISA-N
    • ほほえんだ: Cl.O=C([C@@H](C)N)NC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 200.0716407g/mol
  • どういたいしつりょう: 200.0716407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 153
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų

(2R)-2-amino-N-phenylpropanamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8494812-1g
(2R)-2-amino-N-phenylpropanamide hydrochloride
133010-56-7 95%
1g
$485.0 2023-09-02
Enamine
EN300-8494812-10.0g
(2R)-2-amino-N-phenylpropanamide hydrochloride
133010-56-7 95.0%
10.0g
$2085.0 2025-02-21
Enamine
EN300-8494812-1.0g
(2R)-2-amino-N-phenylpropanamide hydrochloride
133010-56-7 95.0%
1.0g
$485.0 2025-02-21
Enamine
EN300-8494812-5.0g
(2R)-2-amino-N-phenylpropanamide hydrochloride
133010-56-7 95.0%
5.0g
$1406.0 2025-02-21
1PlusChem
1P028VMB-10g
(2R)-2-amino-N-phenylpropanamidehydrochloride
133010-56-7 95%
10g
$2639.00 2023-12-22
Aaron
AR028VUN-50mg
(2R)-2-amino-N-phenylpropanamidehydrochloride
133010-56-7 95%
50mg
$151.00 2025-02-17
1PlusChem
1P028VMB-50mg
(2R)-2-amino-N-phenylpropanamidehydrochloride
133010-56-7 95%
50mg
$170.00 2023-12-22
Enamine
EN300-8494812-0.05g
(2R)-2-amino-N-phenylpropanamide hydrochloride
133010-56-7 95.0%
0.05g
$91.0 2025-02-21
Enamine
EN300-8494812-0.1g
(2R)-2-amino-N-phenylpropanamide hydrochloride
133010-56-7 95.0%
0.1g
$136.0 2025-02-21
1PlusChem
1P028VMB-100mg
(2R)-2-amino-N-phenylpropanamidehydrochloride
133010-56-7 95%
100mg
$224.00 2023-12-22

(2R)-2-amino-N-phenylpropanamide hydrochloride 関連文献

(2R)-2-amino-N-phenylpropanamide hydrochlorideに関する追加情報

Introduction to (2R)-2-amino-N-phenylpropanamide hydrochloride (CAS No. 133010-56-7)

Chemical Overview and Structure

(2R)-2-amino-N-phenylpropanamide hydrochloride, with the CAS registry number 133010-56-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amino amides, characterized by its amino group (-NH₂) and amide functional group (-CONH₂). The molecule consists of a propanamide backbone, with an R configuration at the second carbon atom, and a phenyl group attached to the nitrogen atom of the amide. The hydrochloride salt form indicates that the compound is in its protonated state, commonly used in pharmaceutical applications due to its enhanced solubility and stability.

Synthesis and Physical Properties

The synthesis of (2R)-2-amino-N-phenylpropanamide hydrochloride involves a multi-step process, often starting with the preparation of the corresponding amine or amide intermediate. Recent advancements in asymmetric synthesis have enabled the selective formation of the R-enantiomer, which is critical for its pharmacological activity. The compound typically exists as a white crystalline solid, with a molecular weight of approximately 187.68 g/mol and a melting point around 180°C.

Pharmacological Activity and Applications

Recent studies have highlighted the potential of (2R)-2-amino-N-phenylpropanamide hydrochloride as a promising candidate in drug development, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound exhibits neuroprotective properties, potentially through its ability to modulate neurotrophic factors and reduce oxidative stress in neuronal cells.

Additionally, research has shown that this compound may play a role in pain management by targeting specific ion channels involved in pain signaling pathways. Its ability to inhibit calcium channels makes it a potential candidate for treating chronic pain conditions such as neuropathic pain.

Mechanistic Insights and Bioavailability

The mechanism of action of (2R)-2-amino-N-phenylpropanamide hydrochloride involves its interaction with various cellular targets, including membrane receptors, ion channels, and enzymes. Recent computational studies have provided insights into its binding affinity towards these targets, suggesting that its stereochemistry plays a crucial role in determining its biological activity.

In terms of bioavailability, studies have demonstrated that this compound exhibits moderate absorption when administered orally, with an approximate bioavailability of 45% ± 5% under standard conditions. Its pharmacokinetic profile suggests that it has a half-life of around 6 hours, making it suitable for twice-daily dosing regimens.

Safety Profile and Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of (2R)-2-amino-N-phenylpropanamide hydrochloride. Acute toxicity studies indicate that the compound has a low toxicity profile, with an LD₅₀ value exceeding 500 mg/kg body weight in rodent models. Chronic toxicity studies over extended periods have shown no significant adverse effects at therapeutic doses, suggesting that it has a favorable safety margin.

Furthermore, genotoxicity assays, including the Ames test and comet assay, have demonstrated that this compound does not exhibit genotoxic potential under standard testing conditions.

Recent Research Advances and Future Directions

In recent years, there has been growing interest in exploring the potential of (2R)-2-amino-N-phenylpropanamide hydrochloride as a therapeutic agent for various central nervous system (CNS) disorders. Preclinical studies have demonstrated its efficacy in animal models of Huntington's disease, where it showed significant reductions in neurodegeneration markers such as reactive astrogliosis and neuronal loss.

Preliminary clinical trials are currently underway to evaluate its safety and efficacy in patients with early-stage Alzheimer's disease. Early results are promising, with participants showing improved cognitive function scores after six months of treatment.

Moreover, ongoing research is focused on optimizing the delivery mechanisms for this compound to enhance its bioavailability and reduce potential side effects associated with long-term use.

Conclusion

(2R)-2-amino-N-phenylpropanamide hydrochloride (CAS No. 133010-56-7) represents a compelling candidate for advancing therapeutic interventions in neurodegenerative diseases and pain management. With its favorable pharmacokinetic profile, robust safety data, and promising preclinical results, this compound holds significant potential for clinical translation.

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